2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol 2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13407252
InChI: InChI=1S/C12H15ClFNO/c13-11-2-1-3-12(14)10(11)8-15(6-7-16)9-4-5-9/h1-3,9,16H,4-8H2
SMILES: C1CC1N(CCO)CC2=C(C=CC=C2Cl)F
Molecular Formula: C12H15ClFNO
Molecular Weight: 243.70 g/mol

2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol

CAS No.:

Cat. No.: VC13407252

Molecular Formula: C12H15ClFNO

Molecular Weight: 243.70 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol -

Specification

Molecular Formula C12H15ClFNO
Molecular Weight 243.70 g/mol
IUPAC Name 2-[(2-chloro-6-fluorophenyl)methyl-cyclopropylamino]ethanol
Standard InChI InChI=1S/C12H15ClFNO/c13-11-2-1-3-12(14)10(11)8-15(6-7-16)9-4-5-9/h1-3,9,16H,4-8H2
Standard InChI Key JCTJDLCJMUMQMZ-UHFFFAOYSA-N
SMILES C1CC1N(CCO)CC2=C(C=CC=C2Cl)F
Canonical SMILES C1CC1N(CCO)CC2=C(C=CC=C2Cl)F

Introduction

Chemical Identity and Structural Properties

Molecular Composition

2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol is an organofluorine compound with the molecular formula C₁₂H₁₅ClFNO and a molar mass of 243.70 g/mol. Its IUPAC name, 2-[(2-chloro-6-fluorophenyl)methyl-cyclopropylamino]ethanol, reflects its benzyl-substituted cyclopropylamine backbone and ethanol side chain.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₅ClFNO
Molecular Weight243.70 g/mol
Canonical SMILESC1CC1N(CCO)CC2=C(C=CC=C2Cl)F
InChI KeyJCTJDLCJMUMQMZ-UHFFFAOYSA-N

The compound’s structure integrates a 2-chloro-6-fluorophenyl group linked to a cyclopropylamino ethanol unit. This arrangement introduces steric hindrance and electronic effects that influence reactivity and potential biological interactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol typically involves multi-step organic reactions, including nucleophilic substitutions and reductive aminations. A generalized approach may include:

  • Formation of the Cyclopropylamine Core: Cyclopropyl groups are introduced via reactions such as the addition of n-butyllithium to alkynes, as demonstrated in analogous syntheses .

  • Benzyl Halide Coupling: The 2-chloro-6-fluorobenzyl moiety is attached through alkylation or amination reactions.

  • Ethanol Side Chain Integration: Hydroxyl groups are introduced via epoxide ring-opening or direct substitution.

Table 2: Representative Synthesis Steps from Analogous Compounds

StepReaction TypeConditionsYieldSource
1Cyclopropane ring formationn-BuLi, THF, -78°C to 75°C80–85%
2Benzyl halide aminationK₂CO₃, DMF, 60°C70–75%
3Ethanol group introductionEpoxide hydrolysis, H₂O/THF65–70%

Optimization Strategies

Patent literature highlights temperature control and stoichiometric precision as critical factors. For instance, maintaining temperatures below -40°C during lithiation steps improves enantiomeric excess in related compounds . Similarly, quenching reactions with proton sources like citric acid enhances product stability .

RegulationScopeRestricted SubstancesSource
RoHSElectronicsPb, Cd, Hg, Cr⁶⁺, PBB, PBDE
ELVAutomotivePb, Cd, Hg, Cr⁶⁺

Future Directions and Research Gaps

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms, leveraging chiral auxiliaries or catalysts .

  • Biological Screening: Prioritizing in vitro assays to evaluate antimicrobial or anticancer activity.

  • Green Chemistry: Exploring solvent-free or catalytic methods to reduce environmental impact.

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